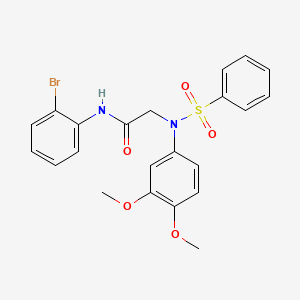![molecular formula C20H26N2O3 B5172838 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-089, is a pyridine-based compound that acts as a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as learning and memory, making ABT-089 a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine selectively binds to and activates the α4β2 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive processes such as learning and memory. Activation of this receptor by 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine leads to an increase in the release of several neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. In humans, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been demonstrated to improve attention and working memory in individuals with ADHD. 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine also has potential as a smoking cessation aid due to its ability to reduce nicotine cravings and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in lab experiments is its selectivity for the α4β2 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also activate other nAChR subtypes. However, one limitation of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. One area of interest is its potential use in the treatment of Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function in animal models. Another area of interest is its potential use as a smoking cessation aid, as clinical trials have demonstrated its ability to reduce nicotine cravings and withdrawal symptoms. Additionally, further research is needed to better understand the long-term effects of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine on cognitive function and potential side effects.
Méthodes De Synthèse
The synthesis of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine to form the corresponding Schiff base. This Schiff base is then reacted with 2-bromopyridine in the presence of a palladium catalyst to yield 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. Clinical trials have also demonstrated the efficacy of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in improving cognitive function in humans with ADHD. In addition, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been investigated for its potential use as a smoking cessation aid due to its ability to activate nAChRs, which are also involved in nicotine addiction.
Propriétés
IUPAC Name |
3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-11-15(12-19(24-2)20(18)25-3)14-22-10-5-4-8-17(22)16-7-6-9-21-13-16/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRGWTXPLNWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5172762.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)
![6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5172798.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)
![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)